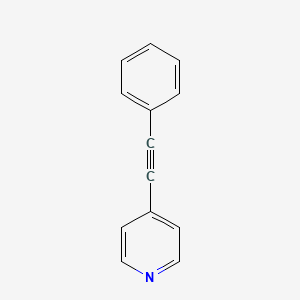

4-(Phenylethynyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTKRBFWMKZRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326198 | |

| Record name | 4-(Phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13295-94-8 | |

| Record name | NSC525252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenylethynyl Pyridine and Its Advanced Derivatives

Palladium-Catalyzed Cross-Coupling Reactions for C≡C Bond Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone for the formation of the crucial C≡C bond in 4-(phenylethynyl)pyridine. The Sonogashira coupling, in particular, stands out as a powerful and widely utilized method.

Sonogashira Coupling Strategies for this compound Synthesis

The Sonogashira reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. scispace.commdpi.comnih.gov This reaction is a highly efficient method for constructing sp²-sp carbon-carbon bonds. nih.gov For the synthesis of this compound, this typically involves the reaction of a 4-halopyridine (such as 4-iodopyridine (B57791) or 4-bromopyridine) with phenylacetylene (B144264). scispace.comarkat-usa.org

The reaction is generally carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) salt, most commonly copper(I) iodide (CuI). scispace.commdpi.com An amine base, like triethylamine, is used as the solvent and to neutralize the hydrogen halide formed during the reaction. scispace.com The reaction conditions, including temperature and duration, can be optimized to achieve high yields of the desired product. For instance, the synthesis of a derivative, 4-(phenylethynyl)-2,6-bis[N,N-bis(carboxymethyl)aminomethyl]pyridine, was achieved by reacting the corresponding 4-bromo precursor with phenylacetylene at 50°C for 20 hours or the 4-iodo precursor at 40°C for 5 hours. scispace.com

A variety of functional groups on both the pyridine (B92270) ring and the phenylacetylene are tolerated under Sonogashira conditions, making it a versatile method for synthesizing a wide range of derivatives. arkat-usa.orgrsc.org For example, selectively fluorinated 4-(phenylethynyl)pyridines have been prepared in good yields using this methodology. rsc.org

Table 1: Examples of Sonogashira Coupling for this compound Derivatives

| Pyridine Substrate | Alkyne Substrate | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2,6-bis(bromomethyl)pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine/Tetrahydrofuran | - | scispace.com |

| 2,4,6-Tribromo-3,5-difluoropyridine (B1586626) | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | - | arkat-usa.org |

| 4-Iodotoluene | Phenylacetylene | Pd on alumina, Cu₂O on alumina | THF-DMA | 60% | rsc.org |

Copper-Free Sonogashira Approaches

While the traditional Sonogashira reaction is highly effective, the use of a copper co-catalyst can sometimes lead to the formation of undesired side products, primarily through the homocoupling of the terminal alkyne (Glaser coupling). To circumvent this, copper-free Sonogashira coupling reactions have been developed. libretexts.orgacs.orgnih.gov

These methods often rely on palladium catalysts with specific ligands that facilitate the reaction without the need for copper. libretexts.orgacs.org Aminophosphine ligands, for instance, have been shown to be effective in promoting copper-free Sonogashira reactions. scispace.com The reaction mechanism in the absence of copper involves the formation of a π-alkyne-palladium complex, followed by deprotonation of the alkyne to form a palladium acetylide, which then undergoes reductive elimination to yield the final product. libretexts.org These copper-free conditions are often milder and can be more suitable for substrates that are sensitive to copper salts. acs.org For example, a room-temperature, copper-free Sonogashira coupling has been developed using a monoligated palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, which successfully produced 3-(phenylethynyl)pyridine in 88% yield. acs.org

Ligand Design and Catalyst Optimization in Arylethynylation

The efficiency and scope of the Sonogashira reaction are heavily influenced by the choice of ligands coordinated to the palladium center. libretexts.org The design of new ligands and the optimization of catalyst systems are active areas of research aimed at improving reaction rates, yields, and catalyst stability, as well as expanding the substrate scope. mdpi.comlibretexts.org

Electron-rich and sterically bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), can enhance the rate of oxidative addition of the aryl halide to the palladium(0) center and promote the dissociation of the active catalyst, leading to improved catalytic activity. libretexts.orgacs.org N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for palladium in Sonogashira couplings, sometimes offering superior performance to traditional phosphine ligands. mdpi.com The development of heterogeneous catalysts, where the palladium complex is anchored to a solid support like MCM-41, allows for easy recovery and reuse of the catalyst, making the process more economical and environmentally friendly. nih.gov

Alternative Carbon-Carbon Bond Formation Pathways

Besides palladium-catalyzed reactions, other synthetic strategies are available for the formation of the C-C bond in this compound and its derivatives.

Utilization of Organolithium Reagents in Pyridine Functionalization

Organolithium reagents are powerful nucleophiles that can be used to introduce substituents onto the pyridine ring. rsc.orgorganicchemistrydata.org The reaction of an organolithium reagent, such as phenyllithium (B1222949), with a pyridine derivative can lead to the formation of a new carbon-carbon bond. For example, the reaction of this compound with phenyllithium results in the formation of 2-phenyl-4-(phenylethynyl)pyridine, although the reported yield is modest at 26%. rsc.org

The regioselectivity of the addition of organolithium reagents to pyridines can be influenced by the presence of directing groups on the pyridine ring. organicchemistrydata.org In the absence of a directing group, a mixture of isomers may be obtained. A more controlled approach involves the metalation of the pyridine ring using a strong base like n-butyllithium (n-BuLi), followed by quenching with an appropriate electrophile. organicchemistrydata.orgrsc.org For instance, lithiation of a pyridine followed by reaction with a phenylacetylene-derived electrophile could potentially form the desired product.

Reissert-Henze Reaction for Ethynylated Pyridines

The Reissert-Henze reaction provides an alternative pathway for the functionalization of pyridine N-oxides. oup.comoup.comresearchgate.net In a novel application of this reaction type, N-benzoyloxypyridinium chloride (a Reissert-Henze salt) reacts with a silver acetylide, such as silver phenylacetylide, to produce ethynylated pyridines. oup.comoup.comresearchgate.net Interestingly, this method has been reported to yield 2-phenylethynylpyridine with high selectivity, with no formation of the 4-phenylethynylpyridine isomer observed. oup.comoup.com The reaction proceeds through the nucleophilic attack of the acetylide on the N-acyloxypyridinium salt. oup.com While this specific method favors the 2-position, modifications or different substrates might alter the regioselectivity.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient approach to synthesize complex molecules like this compound derivatives in a single step from three or more starting materials. This section explores two notable MCRs.

Hantzsch Dihydropyridine (B1217469) Synthesis and Subsequent Derivatization

The Hantzsch dihydropyridine synthesis is a well-established MCR that involves the condensation of an aldehyde, a β-ketoester (two equivalents), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can then be oxidized to the corresponding pyridine derivative. wikipedia.org

This method has been successfully employed to create 1,4-dihydropyridine derivatives with a phenylethynyl group at the 4-position by using phenylethynyl-substituted aldehydes as one of the components. nih.gov For instance, the condensation of a 3-amino-2-butenoate ester, a phenylethynyl-substituted aldehyde, and a 3-ketopropionate ester derivative in refluxing ethanol (B145695) yields 6-phenyl-1,4-dihydropyridines. nih.gov The yields for these reactions, conducted over a period of up to 72 hours, can range from 6% to 63%. nih.gov A significant advantage of this method is the ability to introduce various substituents at different positions of the dihydropyridine ring by changing the starting materials. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |

| 3-Amino-2-butenoate ester | Phenylethynyl-substituted aldehyde | 3-Ketopropionate ester | 4-(Phenylethynyl)-1,4-dihydropyridine derivative | 6-63 |

Subsequent aromatization of the 1,4-DHP ring is a crucial step to obtain the final pyridine product. Common oxidizing agents used for this purpose include chromic acid, potassium permanganate, and nitric acid. wikipedia.org However, these classical methods can lead to low yields and require harsh conditions. wikipedia.org Research has focused on developing milder and more efficient aromatization protocols. organic-chemistry.org

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz pyridine synthesis provides a two-step pathway to substituted pyridines. organic-chemistry.orgwikipedia.org The process begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.orgwikipedia.org This intermediate, after heat-induced E/Z isomerization, undergoes cyclodehydration to yield 2,3,6-trisubstituted pyridines. organic-chemistry.orgwikipedia.org

A key advantage of the Bohlmann-Rahtz synthesis over the Hantzsch synthesis is that it directly produces the aromatic pyridine ring, eliminating the need for a separate oxidation step. organic-chemistry.org However, the traditional method often requires high temperatures for the cyclodehydration step and purification of the intermediate, which has limited its use. organic-chemistry.org

Recent modifications have made this synthesis more versatile and practical. organic-chemistry.orgorganic-chemistry.org One significant improvement involves the use of acid catalysts, such as acetic acid or Amberlyst 15 ion-exchange resin, which allows the reaction to proceed in a single step at a lower temperature (e.g., 50°C). organic-chemistry.orgjk-sci.com This one-pot modification provides good to excellent yields (65–95%) of highly functionalized pyridines and simplifies the workup procedure. organic-chemistry.org The use of different alkynones and enamines allows for the synthesis of a wide range of substituted pyridines. organic-chemistry.org

| Catalyst | Temperature (°C) | Yield (%) |

| Acetic Acid | 50 | 65-95 |

| Amberlyst 15 | 50 | Good to Excellent |

Advanced Synthetic Protocols and Scalability

To meet the growing demand for this compound and its derivatives, more advanced and scalable synthetic methods are being developed. These protocols often leverage modern technologies to improve efficiency, yield, and sustainability.

Continuous Flow Microwave Reactor Applications in Synthesis

Continuous flow chemistry, particularly when combined with microwave irradiation, offers a scalable and efficient alternative to traditional batch synthesis. researchgate.netmdpi.com Microwave heating can significantly reduce reaction times and improve yields. bhu.ac.inrsc.org

Both the Bohlmann-Rahtz and Hantzsch syntheses have been successfully adapted to continuous flow microwave reactors. researchgate.net In the Bohlmann-Rahtz synthesis, a Brønsted acid catalyst enables the Michael addition and cyclodehydration to occur in a single pass through the reactor, producing the trisubstituted pyridine as a single regioisomer in good yield without isolating intermediates. researchgate.net Similarly, the Hantzsch dihydropyridine synthesis can be performed in a flow reactor, allowing for continuous production. researchgate.netmdpi.com For example, a flow conductive heating setup using ethanol and acetic acid at 120°C for 5 minutes resulted in a 71% yield of the desired pyridine. researchgate.net This technology is particularly advantageous for large-scale synthesis due to better heat and mass transfer, improved safety, and ease of automation. mdpi.com

Functionalization of Pyridine Ring Systems with Phenylethynyl Moieties

Direct functionalization of a pre-existing pyridine ring with a phenylethynyl group is a powerful strategy that avoids the need to construct the ring from acyclic precursors. rsc.org However, the electron-deficient nature of the pyridine ring makes direct C-H functionalization challenging. uni-muenchen.denih.gov

One approach involves the use of organometallic reagents. For instance, the generation of 4-sodiopyridine, by using n-butylsodium, allows for subsequent transition-metal-free alkylation or Negishi cross-coupling reactions after transmetalation to zinc chloride. chemrxiv.org This method overcomes the typical preference for functionalization at the 2-position observed with organolithium bases. chemrxiv.org

Another method is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction has been used to introduce phenylethynyl groups onto polyhalogenated pyridine scaffolds. For example, 2,4,6-tribromo-3,5-difluoropyridine reacts with various phenylacetylene substrates in the presence of a palladium catalyst and copper(I) iodide to yield diacetylenic pyridine systems. arkat-usa.org

Synthesis of Polyfunctionalized this compound Derivatives

The synthesis of pyridines bearing multiple functional groups, including the phenylethynyl moiety, is of great interest for developing new materials and therapeutic agents. mdpi.comresearchgate.net

One strategy involves the reaction of highly electrophilic nitropyridines with nucleophiles. For example, 3,5-dinitro-2-(phenylethynyl)pyridine can be synthesized and subsequently reacted with various nucleophiles to introduce additional functionality. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Investigations

In the ¹H NMR spectrum of 4-(phenylethynyl)pyridine, recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals are observed in distinct regions corresponding to the pyridine (B92270) and phenyl rings. The protons on the pyridine ring typically appear at higher chemical shifts due to the electron-withdrawing effect of the nitrogen atom. Specifically, the protons ortho to the nitrogen atom (H-2 and H-6) are expected to resonate as a doublet around 8.61 ppm. The protons meta to the nitrogen (H-3 and H-5) are shifted further upfield, appearing as a doublet around 7.37 ppm.

The protons of the phenyl group exhibit chemical shifts characteristic of a monosubstituted benzene (B151609) ring. The ortho-protons (H-2' and H-6') generally appear as a multiplet around 7.55 ppm, while the meta- (H-3' and H-5') and para-protons (H-4') are found in a multiplet around 7.39 ppm.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2, H-6 | ~8.61 | Doublet |

| Pyridine H-3, H-5 | ~7.37 | Doublet |

| Phenyl H-2', H-6' | ~7.55 | Multiplet |

| Phenyl H-3', H-4', H-5' | ~7.39 | Multiplet |

Carbon-¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound in CDCl₃, the carbon atoms of the pyridine ring are deshielded by the nitrogen atom, with C-2 and C-6 appearing at approximately 150.1 ppm and C-4 (the carbon attached to the ethynyl (B1212043) group) at around 131.9 ppm. The C-3 and C-5 carbons are observed at approximately 125.1 ppm.

The acetylenic carbons of the ethynyl bridge are found at distinct chemical shifts, with the carbon attached to the pyridine ring (C-α) resonating around 93.3 ppm and the carbon attached to the phenyl ring (C-β) at about 87.9 ppm. The carbons of the phenyl ring show characteristic signals, with the ipso-carbon (C-1') at approximately 122.1 ppm, the ortho-carbons (C-2', C-6') at 132.1 ppm, the meta-carbons (C-3', C-5') at 128.6 ppm, and the para-carbon (C-4') at 129.4 ppm.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridine C-2, C-6 | ~150.1 |

| Pyridine C-3, C-5 | ~125.1 |

| Pyridine C-4 | ~131.9 |

| Acetylenic C-α | ~93.3 |

| Acetylenic C-β | ~87.9 |

| Phenyl C-1' | ~122.1 |

| Phenyl C-2', C-6' | ~132.1 |

| Phenyl C-3', C-5' | ~128.6 |

| Phenyl C-4' | ~129.4 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound displays several characteristic absorption bands. A prominent and sharp peak corresponding to the C≡C triple bond stretching vibration is typically observed in the range of 2220-2230 cm⁻¹.

Aromatic C-H stretching vibrations for both the pyridine and phenyl rings are found above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. Specifically, the pyridine ring vibrations often appear around 1591 cm⁻¹. Out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and are observed at lower wavenumbers.

Interactive Data Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| C≡C Stretch | ~2220-2230 |

| Aromatic C=C/C=N Stretch | ~1400-1600 |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₉N), the theoretical exact mass of the neutral molecule is 179.0735 g/mol . In high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺. The calculated exact mass for this ion (C₁₃H₁₀N⁺) is 180.0813 m/z. Experimental HRMS analysis confirms this, with a found value that closely matches the calculated mass, verifying the elemental composition of the molecule.

X-ray Crystallography and Solid-State Structural Determination

While detailed single-crystal X-ray diffraction data for this compound is not widely published, analysis of related structures allows for predictions about its solid-state characteristics. This technique would provide definitive proof of its molecular structure and reveal how the molecules arrange themselves in a crystalline lattice.

Hirshfeld Surface Analysis in Crystal Engineering

Hirshfeld surface analysis is a powerful computational tool in crystal engineering used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the crystalline environment. researchgate.net

The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts. nih.gov The dnorm value is calculated based on the distance from any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Red spots on the dnorm map indicate close intermolecular contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts. nih.govmdpi.com

For a molecule like this compound, which contains aromatic rings and a nitrogen atom, the expected primary intermolecular interactions would involve H···H, C···H/H···C, and N···H/H···N contacts. In related heterocyclic and phenylethynyl-containing crystal structures, H···H contacts typically account for the largest portion of the Hirshfeld surface due to the abundance of hydrogen atoms on the molecular periphery. nih.govnih.gov The C···H/H···C interactions, indicative of C-H···π interactions, are also significant, reflecting the packing of the aromatic rings. nih.govnih.gov N···H/H···N interactions would arise from hydrogen bonding involving the pyridine nitrogen atom.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Similar Aromatic Compounds

| Intermolecular Contact Type | Typical Percentage Contribution |

| H···H | 45 - 55% |

| C···H / H···C | 30 - 40% |

| N···H / H···N | 5 - 15% |

| Other (e.g., C···C, C···N) | < 5% |

Note: This table presents typical data ranges for compounds with similar functional groups, as found in the literature. nih.govnih.gov The exact values for this compound would require a specific crystallographic study.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a technique that provides information about the electronic transitions within a molecule. uzh.ch When a molecule absorbs light in the UV-visible range (typically 200-800 nm), an electron is promoted from a lower energy molecular orbital to a higher energy one. tanta.edu.eg The structure of this compound, featuring a pyridine ring, a phenyl ring, and an alkyne linker, contains a conjugated π-system and non-bonding electrons on the nitrogen atom. This allows for specific types of electronic transitions. youtube.com

The principal transitions expected for this compound are:

π → π* transitions : These occur when an electron from a π bonding orbital is excited to a π* anti-bonding orbital. uzh.ch Such transitions are characteristic of compounds with double bonds, triple bonds, and aromatic systems. tanta.edu.egyoutube.com Due to the extended conjugation between the phenyl and pyridyl rings through the ethynyl bridge, these transitions are expected to be strong (high molar absorptivity) and occur at longer wavelengths compared to the individual, non-conjugated chromophores. researchgate.net The extension of the conjugated system typically results in a bathochromic (red) shift of the absorption maximum. researchgate.netresearchgate.net

n → π* transitions : This type of transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom of the pyridine ring) to a π* anti-bonding orbital. uzh.chyoutube.com These transitions are generally much weaker (lower molar absorptivity) than π → π* transitions and occur at longer wavelengths. uzh.ch

The absorption spectrum of this compound would therefore be expected to show intense bands corresponding to the π → π* transitions of its conjugated system and potentially a weaker, lower-energy shoulder corresponding to the n → π* transition.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Intensity |

| π → π | π bonding to π anti-bonding | Phenyl ring, Pyridine ring, C≡C triple bond | High |

| n → π | n non-bonding to π anti-bonding | Pyridine Nitrogen | Low |

Electron Spin Resonance (ESR) Spectroscopy for Biradical Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying molecules that possess one or more unpaired electrons. libretexts.orgscribd.com As this compound is a stable, closed-shell molecule, it is ESR-silent. However, ESR spectroscopy is an indispensable tool for characterizing radical or biradical derivatives that could be generated from it.

A biradical is a chemical species with two unpaired electrons. If a biradical of this compound were synthesized, ESR spectroscopy could provide detailed information about its electronic structure. The key principles involve placing the sample in a strong magnetic field and irradiating it with microwaves. libretexts.org Transitions between the spin energy levels of the unpaired electrons are detected, resulting in an ESR spectrum. nih.gov

The main features of an ESR spectrum that would be analyzed for a biradical derivative are:

g-value : This is a proportionality constant that is characteristic of the electronic environment of the unpaired electron. scribd.com Its value can indicate whether the unpaired electrons are localized on specific atoms or delocalized over the π-system. nih.gov

Hyperfine Splitting : The interaction of the unpaired electrons with nearby magnetic nuclei (such as ¹H or ¹⁴N) splits the ESR signal into multiple lines. libretexts.orgnih.gov The pattern and magnitude of this splitting provide a map of the spin density distribution, revealing which atoms the unpaired electrons are most associated with. scribd.com

Zero-Field Splitting (ZFS) : In biradicals, the two unpaired electrons can interact with each other through dipole-dipole coupling. This interaction can lift the degeneracy of the spin states even in the absence of an external magnetic field, a phenomenon known as ZFS. scribd.com The magnitude of the ZFS parameters (D and E) provides information about the average distance and spatial orientation between the two unpaired electrons.

Therefore, while not applicable to the parent molecule, ESR spectroscopy would be the definitive method for confirming the formation and elucidating the detailed electronic properties of any biradical species derived from this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic behavior and reactivity of 4-(phenylethynyl)pyridine. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic energy and wavefunction of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules like this compound. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency.

Studies on phenylethynyl pyridine (B92270) derivatives and related structures frequently employ DFT methods, such as B3LYP with basis sets like 6-31G* or 6-311++G(d,p), for geometry optimization and electronic property prediction. mdpi.comnsf.govanalis.com.my These calculations are crucial for determining various molecular descriptors and confirming that the optimized structure represents an energetically stable configuration, indicated by the absence of imaginary frequencies. mdpi.com

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are vital indicators of a molecule's chemical reactivity and kinetic stability. For instance, in a study of a related chalcone (B49325) system containing a phenylethynyl moiety, the HOMO-LUMO energy gap was calculated to be 3.51 eV, which provides insight into the molecule's electronic transitions. analis.com.my In studies of aminophenylethynyl picolinic acids, a derivative of this compound, the HOMO is typically localized on the aminophenyl portion, while the LUMO is centered on the picolinic acid moiety, indicating the pathway of intramolecular charge transfer upon excitation. researchgate.net

Table 1: Calculated Electronic Properties for this compound Derivatives

| Compound/System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Iridium(III) bis(2,4-diphenylpyridine)(acetylacetonate) complexes | Ab initio | -2.076 to -2.053 | N/A | N/A |

Note: Data is sourced from studies on related and derivative compounds to illustrate the application of the methodology. analis.com.myrsc.org

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio technique. While generally less accurate than modern DFT for many applications due to its neglect of electron correlation, it provides a valuable baseline for molecular orbital analysis.

In a comparative study on 4-(aminophenylethynyl)picolinic acid, both ab initio (HF/6-31G) and DFT (B3LYP/6-31G) methods were used to calculate properties like NMR chemical shifts. researchgate.net The results from both methods were correlated with experimental data, often showing that DFT provides a better fit (higher R² value). researchgate.net Ab initio calculations have also been employed to investigate the electronic structures of iridium complexes featuring substituted phenylpyridine ligands, demonstrating their utility in understanding the molecular orbitals of complex organometallic systems. rsc.org These methods are also used to predict geometry changes upon electronic excitation by comparing calculated results with those derived from Franck-Condon fits of experimental spectra. researcher.life

Molecular Modeling and Dynamics

Molecular modeling encompasses a broader range of computational techniques used to represent and simulate molecular behavior. This includes studying the molecule's preferred shapes and its interactions with its environment.

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their corresponding potential energies. For this compound, the molecule is largely planar due to the sp² hybridized carbons of the aromatic rings and the sp hybridized carbons of the alkyne linker.

Computational studies can explore the energy landscape associated with the rotation around single bonds. However, the rigid nature of the phenylethynyl linker limits the conformational freedom. The primary conformational variable is the relative orientation of the phenyl and pyridine rings. DFT calculations indicate that the planar or near-planar conformation is typically the lowest in energy in the gas phase. researchgate.net However, crystal packing forces can cause deviations from this ideal conformation. researchgate.net In complex systems, intramolecular interactions, such as C-H···N hydrogen bonds, can lock the molecule into a specific planar conformation. nsf.gov The study of ligand rigidity and the energy cost associated with adopting a specific "bioactive" conformation is crucial in fields like drug design, where conformational selection can govern the binding mechanism to a biological target. acs.orgnih.gov

Understanding how this compound interacts with other molecules is key to predicting its behavior in condensed phases. Molecular Electrostatic Potential (MEP) maps and Hirshfeld surface analysis are two powerful computational tools for this purpose. mdpi.comnsf.gov

MEP maps visualize the electrostatic potential on the electron density surface of a molecule. mdpi.com

Red/Yellow/Orange regions indicate negative potential, highlighting areas that are rich in electrons and likely to act as hydrogen bond acceptors or sites for electrophilic attack. For this compound, the most negative potential is concentrated around the nitrogen atom of the pyridine ring. nih.govacs.org

Blue regions indicate positive potential, corresponding to electron-poor areas that can act as hydrogen bond donors. iucr.org

This detailed mapping provides valuable insights into the molecule's chemical behavior and potential non-covalent interactions, such as halogen bonding and π-stacking. mdpi.comnih.govacs.org For example, the negative potential on the pyridine nitrogen makes it a prime site for halogen bonding with electrophilic halogen atoms (like iodine) on other molecules. nih.govacs.org

Table 2: Calculated Molecular Electrostatic Potential (MEP) Data for Related Phenylethynyl Systems

| Molecule | Method | Potential Minimum (kJ/mol) | Location of Minimum | Potential Maximum (kJ/mol) | Location of Maximum |

|---|---|---|---|---|---|

| 2-(Iodoethynyl)pyridine | Spartan'20 | -200 | Pyridine Nitrogen | +200 | Iodine Atom |

Note: Data is sourced from studies on related compounds to illustrate the methodology. The values represent the color scale range used in the studies. nsf.govacs.org

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic properties, which aids in the analysis and confirmation of experimental data. By simulating spectra, researchers can assign specific vibrational modes or chemical shifts to particular atoms or functional groups.

For derivatives of this compound, DFT and ab initio methods have been successfully used to calculate and predict nuclear magnetic resonance (NMR) chemical shifts. researchgate.net A study on 4-(aminophenylethynyl)picolinic acid showed a strong correlation between the calculated (at the B3LYP/6-31G* level) and experimental ¹³C and ¹H NMR data, with regression factors (R²) as high as 0.964. researchgate.net

Similarly, vibrational frequencies for Infrared (IR) and Raman spectra can be computed. researchgate.net These calculated frequencies, after appropriate scaling, typically show good agreement with experimental spectra, allowing for a detailed assignment of vibrational modes. researchgate.net

Time-dependent DFT (TD-DFT) is used to predict electronic transitions, such as those observed in UV-visible absorption spectra. researchgate.net Calculations can predict the absorption maxima (λ_max) and the nature of the electronic transitions (e.g., π→π*). For 4-(4-aminophenylethynyl)picolinic acid, TD-DFT calculations predicted absorption maxima at 302.81 nm and 341.52 nm. researchgate.net This predictive power is essential for understanding the photophysical properties of these conjugated systems. analis.com.my

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for 4-(4-aminophenylethynyl)picolinic acid

| Parameter | Method | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C Chemical Shift (C1) | HF/6-31G* | 145.20 ppm | 150.21 ppm |

| ¹³C Chemical Shift (C1) | B3LYP/6-31G* | 149.80 ppm | 150.21 ppm |

Source: Data from a study on a closely related derivative of this compound. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(4-Aminophenylethynyl)picolinic acid |

| 4-(3-Aminophenylethynyl)picolinic acid |

| Iridium(III) bis(2,4-diphenylpyridine)(acetylacetonate) |

| 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one |

| 2-(Iodoethynyl)pyridine |

Energy Difference Calculations (e.g., Singlet-Triplet Energy)

The energy difference between the lowest singlet and triplet electronic states, known as the singlet-triplet energy gap (ΔEST), is a critical parameter in understanding the electronic behavior of molecules, particularly in diradical systems. Diradicals, which possess two unpaired electrons, play a significant role in many chemical and physical processes. The magnitude and sign of ΔEST determine the ground state multiplicity and are essential for designing functional magnetic and optical materials. rsc.org

Computational studies have been performed on novel nitronyl nitroxide (NIT) biradicals where two radical units are connected through a phenylethynyl-pyridine spacer. nih.govcolab.ws The purpose of these studies was to understand how the inclusion and position of the heteroatom (nitrogen) in the conjugated bridge affect the intramolecular magnetic coupling between the two radical centers.

Researchers synthesized and investigated biradicals such as 3,5-bis[4-(1-oxyl-3-oxo-4,4,5,5-tetramethylimidazolin-2-yl)phenylethynyl)]pyridine and its 2,6-substituted isomer. nih.gov To complement experimental measurements from Electron Paramagnetic Resonance (EPR) spectroscopy, which indicated a triplet ground state or near-degeneracy with the singlet state, computational calculations were employed. nih.gov

The singlet-triplet energy difference (ΔEST) for these complex biradicals was calculated using the AM1/CAS(8,8) method. nih.gov The calculations were performed on the two pyridine-based biradicals and a reference compound, 1,3-bis[4-(1-oxyl-3-oxo-4,4,5,5-tetramethylimidazolin-2-yl)phenylethynyl)]benzene, which features a purely hydrocarbon phenylethynyl bridge. nih.gov The results demonstrated that the position of the nitrogen atom within the pyridine ring of the phenylethynyl spacer did not fundamentally change the triplet ground-state spin multiplicities when compared to the all-benzene analogue. nih.gov This finding, supported by experimental data, highlights the efficiency of the phenylethynyl-pyridine unit in mediating electronic communication between the radical centers. nih.gov

The study of such energy gaps is not limited to ground states. Time-dependent density functional theory (TD-DFT) is often used to calculate the energies of excited states, including the HOMO-LUMO gap, which provides insights into the electronic absorption and reactivity of molecules. mdpi.comnih.gov For instance, in substituted phenylcarbomethoxycarbenes, computational results have shown that the ground state can shift from triplet to singlet depending on the electronic nature (electron-donating or -withdrawing) of the substituents. researchgate.net This demonstrates the power of computational methods in predicting how chemical modifications to a core structure like this compound can tune its electronic properties.

| Compound Type | Computational Method | Key Finding Regarding Singlet-Triplet Gap (ΔEST) | Reference |

|---|---|---|---|

| Phenylethynyl-Pyridine Linked NIT Biradicals | AM1/CAS(8,8) | The position of the pyridyl nitrogen does not alter the triplet ground-state multiplicity compared to the benzene (B151609) analogue. | nih.gov |

| Substituted Phenyl(carbomethoxy)carbenes | Quantum Mechanical Calculations | The ground state can be tuned from triplet to singlet by changing from electron-withdrawing to electron-donating substituents. | researchgate.net |

| p-Terphenyl-based Dication Diradical | SQUID & EPR Measurements | The singlet-triplet energy gap can be controlled by an external stimulus (temperature) in the solid state. | rsc.org |

Spin Density Distribution Analysis in Radical Systems

In radical systems, spin density distribution analysis is a crucial computational tool that maps the spatial distribution of the unpaired electron(s) across the molecule. This analysis provides a detailed picture of where the radical character resides, which is fundamental to understanding a molecule's reactivity, magnetic properties, and the pathways of intramolecular spin exchange. acs.org

For the same phenylethynyl-pyridine linked nitronyl nitroxide biradicals discussed previously, spin density distribution calculations were performed using the AM1/CAS(8,8) method. nih.gov This analysis was essential to interpret the strong intramolecular exchange coupling observed in EPR experiments. nih.gov The distribution helps to explain how the phenylethynyl-pyridine bridge mediates the magnetic interaction between the two distant radical units.

The nature of the radical itself—whether the unpaired electron resides in a σ- or a π-orbital—is a key question that computation can address. The phenylethynyl radical has been characterized as a π radical, where interaction between the ethynyl (B1212043) π orbital and the phenyl π system leads to mixing of electronic states. acs.org For radicals involving pyridine, both σ- and π-radicals are possible, and DFT calculations can predict their relative stabilities. nih.gov For example, in the one-electron oxidized cytosine radical cation, DFT calculations predicted the π-radical to be significantly more stable than the σ-radicals. nih.gov

A powerful application of spin density analysis is its combination with experimental results to elucidate reaction mechanisms. In a study on cobalt-catalyzed radical cyclopropanation, DFT calculations were used to analyze a key intermediate. nih.gov The calculations showed that the spin density was distributed between the α- and γ-carbon atoms of a propargyl radical intermediate. nih.gov This predicted distribution was then used to simulate the experimental EPR spectrum, which matched the observed spectrum almost perfectly, providing strong evidence for the proposed radical intermediate and its electronic structure. nih.gov

| Radical System | Computational Method | Key Findings from Spin Density Analysis | Reference |

|---|---|---|---|

| Phenylethynyl-Pyridine Linked NIT Biradicals | AM1/CAS(8,8) | Analysis confirmed the electronic communication through the conjugated bridge, explaining the observed magnetic coupling. | nih.gov |

| α-Co(III)-propargyl radical | DFT | Spin density was distributed on the α- and γ-carbon atoms (0.59 and 0.41, respectively), which was represented by two resonance forms. | nih.gov |

| One-electron oxidized cytosine (C•+) | B3LYP/6-31++G** | The π-radical state is more stable than the σ-radical states, with spin density largely localized on the C5 atom. | nih.gov |

| Phenylethynyl radical | Gas phase and solution phase studies | Characterized as a π radical due to mixing between ethynyl and phenyl π orbitals. | acs.org |

Coordination Chemistry and Metal Organic Complexes

4-(Phenylethynyl)pyridine as a Ligand in Transition Metal Complexes

This compound readily coordinates to transition metals through the nitrogen atom of its pyridine (B92270) ring. This interaction allows for the construction of a diverse array of metal complexes, ranging from mononuclear to complex polynuclear architectures. The extended π-system of the phenylethynyl group plays a crucial role in the electronic properties of these complexes, influencing their absorption and emission characteristics.

The coordination of this compound to copper(II) has led to the formation of polynuclear complexes with interesting structural features. iucr.org In one notable example, a tetranuclear copper(II) complex, [Cu4Cl6O(C13H9N)4]·CH2Cl2, was synthesized. iucr.orgbath.ac.uk The core of this molecule consists of a Cu4 tetrahedron with a central oxygen atom. iucr.orgbath.ac.uk Each edge of the tetrahedron is bridged by a chloride ligand, and each copper(II) ion is further coordinated to a this compound ligand through its nitrogen atom. iucr.orgbath.ac.uk This coordination completes a trigonal–bipyramidal geometry around each copper center. iucr.orgbath.ac.uk

The formation of such cluster complexes highlights the ability of this compound to support the assembly of intricate polynuclear structures. iucr.org The study of these compounds provides insights into the structural and magnetic properties of polynuclear copper(II) systems. iucr.org

| Compound | Metal Center | Coordination Geometry | Key Structural Feature |

| [Cu4Cl6O(C13H9N)4]·CH2Cl2 | Cu(II) | Trigonal-bipyramidal | Cu4O core with bridging chloride ligands. iucr.orgbath.ac.uk |

| Tris(2-pyridylmethyl)amine-based Cu(II) complexes | Cu(II) | Propeller-like | Steric crowding of pyridine ligands. researchgate.netrsc.org |

This table summarizes key features of copper(II) complexes incorporating this compound or its derivatives.

Iridium(III) complexes containing this compound derivatives have been investigated for their potential applications in organic light-emitting diodes (OLEDs) due to their phosphorescent properties. rsc.organalis.com.my These complexes often exhibit high phosphorescence quantum yields and tunable emission colors. rsc.org

The photophysical properties of these iridium(III) complexes are strongly influenced by the nature of the ligands. For instance, extending the conjugation of the ligand system, such as by introducing a phenylethynyl group, typically results in a red shift of the emission wavelength. rsc.org The emission arises from a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) excited states. rsc.org

In tris-heteroleptic iridium(III) complexes, where different ligands are coordinated to the central iridium atom, subtle changes in the ligand structure can lead to significant variations in the photophysical properties. For example, tris-heteroleptic complexes have been shown to exhibit slightly red-shifted emission maxima compared to their bis-heteroleptic counterparts, a phenomenon attributed to the increased dipole moment in the asymmetric structure. worktribe.com

| Complex Type | Key Feature | Impact on Photophysical Properties |

| Iridium(III) bis(2-phenylpyridine) motif | High phosphorescence quantum yields. rsc.org | Forms the basis for many versatile small-molecule emitters used in OLEDs. rsc.org |

| Tris-heteroleptic Iridium(III) complexes | Asymmetric structure. worktribe.com | Subtle red shifts in emission compared to bis-heteroleptic analogues due to increased dipole moment. worktribe.com |

This table highlights the relationship between the structure and photophysical properties of Iridium(III) complexes with this compound derivatives.

This compound and its derivatives have been employed as sensitizing ligands in lanthanide(III) chelates, which are of interest for applications such as time-resolved immunoassays. nih.govresearchgate.netmdpi.comcolab.ws The ligand acts as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide(III) ion, which then luminesces. acs.org

The specific energy levels of the lanthanide ion involved in the energy acceptance can vary depending on the ligand's triplet state energy. colab.ws For instance, with europium(III), the accepting energy level can be the ⁵D₀, ⁵D₁, or ⁵D₂ state. acs.org

| Lanthanide Ion | Key Process | Factors Influencing Efficiency |

| Eu(III), Tb(III) | Energy transfer from the ligand's triplet state to the lanthanide ion's emissive levels. researchgate.net | Energy of the ligand's lowest triplet state, stability of the complex in aqueous solution. colab.wsacs.org |

| Gd(III) | Used in studies to probe the photochemical properties of the ligands in the absence of energy transfer to an emissive lanthanide ion. nih.govresearchgate.net | The trivalent Gd(III) ion can act as an efficient triplet sensitizer, promoting intersystem crossing in the ligand. researchgate.net |

This table outlines the roles and influencing factors in lanthanide(III) chelates with this compound-based ligands.

The rigid, linear structure of this compound makes it an excellent building block for the construction of polynuclear metal complexes. iucr.org These are complexes containing multiple metal centers, which can be connected by bridging ligands or through direct metal-metal bonds. youtube.com The defined geometry of this compound allows for a degree of control over the final architecture of the resulting supramolecular assembly.

The synthesis of the aforementioned tetranuclear copper(II) cluster is a prime example of how this compound can facilitate the formation of such complex structures. iucr.org By carefully selecting the metal precursor and reaction conditions, it is possible to direct the self-assembly process towards specific polynuclear arrangements. The study of these systems is important for understanding magnetic interactions between metal centers and for the development of new functional materials. iucr.org

Role of the Pyridine Nitrogen in Metal Chelation

The primary point of attachment for metal ions to this compound is the nitrogen atom of the pyridine ring. jscimedcentral.com This nitrogen atom possesses a basic lone pair of electrons that is not part of the aromatic π-system, making it readily available for coordination to a Lewis acidic metal center. jscimedcentral.com This coordination is analogous to the reactivity of tertiary amines. jscimedcentral.com

The strength of this coordination can be influenced by the electronic properties of both the metal and the substituents on the pyridine ring. A linear free energy relationship has been observed between the association constant for pyridine coordination and the Hammett constant of substituents on the pyridine, indicating that electronic effects play a significant role in the stability of the resulting metal complex. nih.gov The pyridine nitrogen's ability to chelate is fundamental to the use of this compound in the construction of the various metal complexes discussed.

Control of Aromatic Interactions through Coordination Bond Formation

Coordination of this compound to a metal center can be used as a tool to control intermolecular aromatic interactions, such as π-π stacking, in the solid state. The formation of a coordination bond alters the electronic distribution within the ligand, polarizing the aromatic rings.

Supramolecular Architectures and Self Assembly

Halogen Bonding Interactions in Crystal Engineering

Halogen bonding (XB) is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. researchgate.net In the context of 4-(phenylethynyl)pyridine and its derivatives, the nitrogen atom of the pyridine (B92270) ring serves as an effective halogen bond acceptor, enabling the programmed assembly of molecules in the solid state. researchgate.net This strategy is a powerful tool in crystal engineering for creating predictable and robust supramolecular structures. researchgate.netmdpi.com

The pyridine nitrogen of this compound and its analogs readily participates in halogen bonding to form well-defined supramolecular structures such as dimers and cocrystals. Cocrystallization with potent halogen bond donors, such as polyhalogenated benzenes, is a common strategy. For instance, this compound forms a cocrystal with 1,4-diiodoperchlorobenzene. nsf.gov

Table 1: Examples of Halogen-Bonded Cocrystals with Pyridine Derivatives

| Halogen Bond Donor | Halogen Bond Acceptor | Key Supramolecular Motif | Reference |

|---|---|---|---|

| 1,4-diiodoperchlorobenzene | This compound | Isostructural cocrystal | nsf.gov |

| 1-(3,5-dinitrophenylethynyl)-2,3,5,6-tetrafluoro-4-iodobenzene | 4-N,N-dimethylaminophenylethynylpyridines | Alternating π-stacked, halogen-bonded molecules | mdpi.comnsf.gov |

| 1,4-diiodotetrafluorobenzene (p-DITFB) | 4-dimethylaminopyridine (DMAP) | Cocrystal formed via resonant acoustic mixing | rsc.org |

| 1,3,5-trifluoro-2,4,6-triiodobenzene (sym-TFTIB) | 4-dimethylaminopyridine (DMAP) | Cocrystal formed via resonant acoustic mixing | rsc.org |

A specific and powerful subset of halogen bonding involves the use of iodoalkynes as halogen bond donors. The C(sp)-I bond provides a strong σ-hole on the iodine atom, leading to robust and highly directional interactions with the pyridine nitrogen (N···I). This interaction has been exploited to create discrete, self-complementary dimers and larger supramolecular macrocycles. researchgate.netresearchgate.netnih.govacs.org

Several iodoalkynyl-substituted (phenylethynyl)pyridines have been synthesized to study their self-assembly. nih.govacs.orgacs.org These molecules often form parallelogram-shaped dimers in the solid state, held together by two self-complementary N···I halogen bonds. researchgate.netresearchgate.netnih.govacs.org For example, compounds like 3-(2-iodoethynyl-phenylethynyl) pyridine form such discrete dimers. researchgate.netnih.govacs.org This strategy has been extended to create more complex 1:1 and 2:2 cocrystals, forming discrete halogen-bonded parallelogram-shaped complexes. researchgate.netnih.govacs.org

Table 2: Iodoalkyne-Pyridine Halogen Bonded Dimers

| Compound | Supramolecular Structure | Key Interaction | Reference |

|---|---|---|---|

| 3-(2-iodoethynyl-phenylethynyl) pyridine | Parallelogram-shaped dimer | Two self-complementary N···I halogen bonds | researchgate.netnih.govacs.org |

| 2-(3-iodoethynyl-phenylethynyl) pyridine | Parallelogram-shaped dimer | Two self-complementary N···I halogen bonds | researchgate.netnih.govacs.org |

| 3-(4,5-difluoro-2-iodoethynyl-phenylethynyl) pyridine | Parallelogram-shaped dimer | Two self-complementary N···I halogen bonds | researchgate.netnih.govacs.org |

| 2-(5-iodoethynyl-2,4-dimethylphenylethynyl) pyridine | Parallelogram-shaped dimer | Two self-complementary N···I halogen bonds | researchgate.netnih.govacs.org |

Hydrogen Bonding Networks

Hydrogen bonds, particularly non-conventional C-H···N interactions, play a significant role in the supramolecular assembly of this compound and its derivatives, often dictating molecular conformation and crystal packing.

The interaction between an activated C-H bond (from a phenyl or fluorinated phenyl ring) and the nitrogen atom of a pyridine ring is a recognized tool for crystal engineering. acs.org For example, studies on 4-(2,3,5,6-tetrafluorophenylethynyl)pyridine show that this C-H···N interaction can guide the formation of one-dimensional hydrogen-bonded ribbons. acs.orgresearchgate.net This interaction can also control the formation of self-complementary homodimers. acs.orgresearchgate.net

The supramolecular structures formed by this compound derivatives are rarely the result of a single type of interaction. Instead, they arise from the cooperative interplay of multiple non-covalent forces. mdpi.com For instance, halogen bonding is often found to work in conjunction with hydrogen bonding and π-stacking. mdpi.com In the cocrystals of 1-(3,5-dinitrophenylethynyl)-2,4,6-trifluoro-3,5-diiodobenzene and substituted pyrimidines, halogen bonded interactions (N···I) and cooperative C-H···O interactions result in the formation of one-dimensional zig-zag supramolecular polymers. mdpi.com Similarly, the formation of cocrystals between diethynylpyridines and N-iodosuccinimide involves not only the primary I···N halogen bond but also C—H···O hydrogen bonds, which together direct the assembly of interwoven or planar supramolecular polymers. nsf.govresearchgate.net Computational studies on cocrystals of phenylethynylpyridine derivatives have confirmed that while π-stacking may be the dominant contributor to interaction energy, close contacts revealed by Hirshfeld surface calculations are often dominated by C-H···N and other C-H···X (X=O, F) hydrogen bonds, highlighting their crucial role in the final architecture. nsf.govresearchgate.net

π-π Stacking and Aromatic Interactions in Solid-State Structures

The extended π-system of this compound, comprising both the phenyl and pyridine rings, makes it highly susceptible to π-π stacking and other aromatic interactions. These forces are critical in stabilizing solid-state structures, often working in tandem with more directional forces like halogen and hydrogen bonds. mdpi.comresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Systematic Name |

|---|

| This compound |

| 1,4-diiodoperchlorobenzene |

| 4-N,N-dimethylaminophenylethynylpyridines |

| 1-(3,5-dinitrophenylethynyl)-2,3,5,6-tetrafluoro-4-iodobenzene |

| 1,4-diiodotetrafluorobenzene (p-DITFB) |

| 4-dimethylaminopyridine (DMAP) |

| 1,3,5-trifluoro-2,4,6-triiodobenzene (sym-TFTIB) |

| 3-(2-iodoethynyl-phenylethynyl) pyridine |

| 2-(3-iodoethynyl-phenylethynyl) pyridine |

| 3-(4,5-difluoro-2-iodoethynyl-phenylethynyl) pyridine |

| 2-(5-iodoethynyl-2,4-dimethylphenylethynyl) pyridine |

| 4-(2,3,5,6-tetrafluorophenylethynyl)pyridine |

| 1-(3,5-dinitrophenylethynyl)-2,4,6-trifluoro-3,5-diiodobenzene |

| N-iodosuccinimide |

| bis(phenylethynyl)pyromellitic diimide |

Formation of One-Dimensional (1-D) Supramolecular Chains

The self-assembly of this compound and its derivatives can lead to the formation of one-dimensional (1-D) supramolecular chains. These linear assemblies are held together by a combination of directional non-covalent interactions.

A notable example involves the co-crystallization of fluorinated derivatives of this compound with metal salts. For instance, the 1:1 complex of 1,4-bis(4'-pyridylethynyl)tetrafluorobenzene with zinc nitrate (B79036) results in the formation of zig-zag polymer chains. These chains are further stabilized by hydrogen bonds. unilag.edu.ng Similarly, organocopper pyridine complexes have been shown to form 1-D chains driven by cuprophilic interactions. rsc.org

In a different approach, a tripodal ligand incorporating a 1,3,5-benzenetricarboxamide core and diethyl this compound-2,6-dicarboxylate moieties was synthesized. The crystal structure of an intermediate molecule revealed a staggered one-dimensional hydrogen bonding chain, a deviation from the typically observed helical structures for 1,3,5-benzenetricarboxamide systems. tandfonline.com This staggered chain is oriented parallel to the a-axis of the crystal lattice. tandfonline.com

The formation of these 1-D chains is often a cooperative process, where multiple types of non-covalent interactions work in synergy. rsc.org These interactions can include arene-perfluoroarene stacking, C–H⋯F–C in-plane interactions, and halogen bonding, in addition to hydrogen bonding and metal coordination. researchgate.netrsc.org The precise control over these interactions allows for the rational design of supramolecular materials with specific dimensionalities and properties.

| System | Key Intermolecular Interactions | Resulting Architecture | Reference |

|---|---|---|---|

| 1,4-Bis(4'-pyridylethynyl)tetrafluorobenzene and Zinc Nitrate | Metal Coordination, Hydrogen Bonding | Zig-zag polymer chains | unilag.edu.ng |

| Organocopper Pyridine Complexes | Cuprophilic Interactions | One-dimensional chains | rsc.org |

| Tripodal 1,3,5-benzenetricarboxamide Ligand with Diethyl this compound-2,6-dicarboxylate | Hydrogen Bonding | Staggered one-dimensional chain | tandfonline.com |

Molecular Recognition and Host-Guest Chemistry Principles

Molecular recognition is a fundamental principle in supramolecular chemistry, referring to the specific binding of a guest molecule to a complementary host molecule. tum.de This process is governed by a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and π-π stacking. numberanalytics.comtum.de this compound and its derivatives are effective components in host-guest systems due to their defined structural and electronic features.

The rigid and linear nature of the this compound scaffold, combined with its aromatic and heteroaromatic rings, allows it to participate in specific π-π stacking and hydrogen bonding interactions, which are crucial for the formation of host-guest complexes. For example, the bulky and rigid 4-phenylethynyl substituent has been identified as critical for the recognition of certain 1,4-dihydropyridine (B1200194) derivatives within the A₃ adenosine (B11128) receptor. nih.gov

In the context of host-guest chemistry, synthetic macrocycles and cages are often designed to encapsulate guest molecules. nih.gov While specific examples of this compound acting as a simple host for a guest are not extensively detailed in the provided search results, its derivatives are incorporated into more complex host architectures. For instance, the pyridine nitrogen of phenylethynyl pyridine derivatives can act as a halogen bond acceptor, forming discrete supramolecular parallelograms with iodoalkynyl-substituted compounds. nih.govacs.org These parallelogram-shaped macrocycles can be considered host-guest complexes, where the dipyridyl and bis(iodoalkyne) components mutually recognize and bind each other. nih.govacs.org

Furthermore, the principles of molecular recognition are applied in the development of sensors. For instance, pyridine-based fluorescent probes have been developed for detecting benzene (B151609) and gasoline adulteration, a process that relies on the specific interactions between the probe and the analyte molecules. mdpi.com The ability of a system to recognize a planar electron-rich guest can be tuned through the facile synthesis and functionalization of ligand components. researchgate.net

Applications in Materials Science

Organic Electronics and Molecular Devices

The unique electronic properties of 4-(phenylethynyl)pyridine and its derivatives make them valuable components in the fabrication of organic electronic devices. The phenylethynyl group provides a conjugated pathway for charge transport, while the pyridine (B92270) moiety can act as an effective anchoring group to connect to metal electrodes or as a functional part of a larger molecular system.

The 4-pyridinyl group, a key feature of this compound, is utilized as an anchoring group in single-molecule junctions, which are fundamental components of molecular-scale electronic devices. xmu.edu.cn In studies of charge transport, molecules with 4-pyridinyl anchors are attached to central aromatic rings to investigate their conductance. xmu.edu.cn Research has shown that in highly twisted molecular systems, the separation and localization of frontier molecular orbitals (HOMO and LUMO) can be achieved. xmu.edu.cn For instance, in a molecule with a tetramethyl-phenylene core and pyridyl anchors, the LUMO is located at the pyridyl groups while the HOMO is on the central core. xmu.edu.cn This separation, facilitated by the twisted structure, is a key strategy in designing molecular electronic components. xmu.edu.cn The conductance of these single-molecule junctions can be tuned by modifying the central core; an anthracenediyl-core molecule with a 90° twist angle showed an unexpectedly high conductance, five times greater than a phenylene-core molecule with a similar twisted configuration. xmu.edu.cn These findings present a strategy for designing molecular devices with localized electronic structures. xmu.edu.cn

Single-Molecule Conductance Comparison

| Molecular Core | Configuration | Relative Conductance | Key Finding |

|---|---|---|---|

| Phenylene | Highly Twisted | Base Value (1x) | Serves as a reference for conductance in twisted systems. xmu.edu.cn |

| Anthracenediyl | Highly Twisted (90°) | ~5x higher than Phenylene Core | Unexpectedly high conductance due to localized molecular orbitals. xmu.edu.cn |

| Phenylene | Planar | Similar to Planar Anthracenediyl | Shows that in planar systems, the core has less impact on conductance difference. xmu.edu.cn |

| Anthracenediyl | Planar | Similar to Planar Phenylene | Highlights the unique effect of the twisted configuration on conductance. xmu.edu.cn |

The structural motif of this compound is incorporated into more complex molecules used in Organic Light-Emitting Diodes (OLEDs). rsc.org Specifically, it can be used as a precursor in the synthesis of emitters for OLEDs. rsc.org For example, the reaction of this compound with phenyllithium (B1222949) can produce 2-phenyl-4-(phenylethynyl)pyridine. rsc.org This resulting molecule is a type of 4-aryl-substituted phenylpyridine, which can be coordinated to iridium to form Ir(L)₂(A) complexes. rsc.org Complexes containing the iridium(III)bis(2-phenylpyridine) motif are among the most popular small-molecule emitters in OLEDs because they exhibit high phosphorescence quantum yields and short emission lifetimes. rsc.org The strategy of creating highly twisted molecular configurations to separate the HOMO and LUMO is also a widely used approach for designing efficient OLED materials. xmu.edu.cn

Luminescent Materials and Optical Probes

The extended π-conjugation and the presence of a nitrogen atom in this compound make it and its derivatives excellent candidates for luminescent materials. They can function as standalone fluorophores or as "antenna" ligands that absorb and transfer energy to other emissive species, such as lanthanide ions.

Simple fluorophores based on the pyridine core, including phenylethynyl derivatives, have been developed as optical sensors. mdpi.com These compounds show absorption maxima in the UV region and fluorescence emission between 300 and 450 nm, with the solvent playing a key role in their excited-state deactivation. mdpi.com This sensitivity to the environment has been exploited to create sensors for detecting benzene (B151609) and fuel adulteration in gasoline. mdpi.com

Derivatives of this compound are also used as precursors for more complex chemosensors. For instance, a fused imidazo[1,2-a]pyridine-based fluorescent probe was synthesized starting from a phenylethynyl benzaldehyde (B42025) derivative. rsc.org This probe demonstrates high sensitivity and selectivity for detecting Fe³⁺ and Hg²⁺ ions in aqueous solutions and within HeLa cells. rsc.org The probe exhibits a 'turn-on' fluorescence response for Fe³⁺ and a 'turn-off' response for Hg²⁺, with detection limits in the parts-per-billion (ppb) range (4.0 ppb for Fe³⁺ and 1.0 ppb for Hg²⁺). rsc.org

Furthermore, pyrazolopyridine compounds derived from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde have been investigated for their fluorescence properties. mdpi.com One such derivative, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, was identified as a potent pH indicator capable of both fluorescence intensity-based and ratiometric pH sensing. mdpi.com The strategy of using alkyne activation by metal ions is a promising approach for designing fluorescent probes; probes incorporating a phenylethynyl group have been used to selectively sense gold species. rsc.org

Performance of Fluorescent Probes Derived from Phenylethynyl Precursors

| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit | Source |

|---|---|---|---|---|

| Fused Imidazo[1,2-a]pyridine | Fe³⁺ | 'Turn-on' Fluorescence | 4.0 ppb | rsc.org |

| Fused Imidazo[1,2-a]pyridine | Hg²⁺ | 'Turn-off' Fluorescence | 1.0 ppb | rsc.org |

| Pyrazolopyridine Derivative | pH | Ratiometric & Intensity Change | Not specified | mdpi.com |

| Simple Pyridine Fluorophore | Benzene/Gasoline Adulteration | Solvent-dependent deactivation | Not specified | mdpi.com |

Ligands containing this compound chromophores are highly effective in sensitizing the luminescence of lanthanide ions like Europium(III) and Terbium(III). mdpi.comresearchgate.net In these systems, the organic ligand acts as an antenna, absorbing UV light and transferring the energy to the chelated lanthanide ion, which then emits light at its characteristic wavelength. researchgate.net This process, known as the "antenna effect," circumvents the low absorption coefficients of the lanthanide ions themselves. researchgate.net

The synthesis of novel Eu(III) chelate labels incorporating substituted this compound chromophores has led to significantly enhanced luminescence intensities. mdpi.com This enhancement is attributed to an intra-ligand charge transfer (ILCT) state. mdpi.com Studies on the energy transfer mechanism show that the energy flows from the excited singlet state of the ligand, through intersystem crossing to the ligand's triplet state, and finally to the emissive levels of the lanthanide ion. researchgate.net The trivalent lanthanide ions also act as efficient triplet sensitizers, promoting rapid intersystem crossing and shortening the triplet state lifetimes of the ligand. researchgate.net A clear correlation has been established between the energy of the ligand's lowest triplet state and the luminescence quantum yield of the corresponding lanthanide(III) chelate. colab.ws

Nanomaterials and Hybrid Structures

The rigid, rod-like structure of this compound and its derivatives makes them ideal for constructing well-defined nanomaterials and hybrid organic-inorganic structures through self-assembly.

Conjugated copolymers containing phenylethynyl and 2,6-bis(pyrazolyl)pyridine (BPP) units can be processed into thin films and self-assembled nano/microscale spheres. researchgate.net These structures initially exhibit a cyan-colored dual emission. researchgate.net By exploiting the metal-coordinating ability of the BPP units on the surface of these spheres, a red-emitting Eu(tta)₃ complex can be attached. researchgate.net The resulting hybrid structures display brilliant white-light emission, with CIE coordinates close to those of ideal white light. researchgate.net This demonstrates a bottom-up nanotechnology approach to creating white-light-emitting solid-state assemblies. researchgate.net

Furthermore, selectively fluorinated and non-fluorinated rigid rods based on the 4-pyridylethynyl group have been synthesized. unilag.edu.ng X-ray crystal structure analysis of these compounds reveals a variety of packing motifs, which are crucial for designing supramolecular self-assembled materials. unilag.edu.ng The ability to form coordination polymers is also a key feature; for example, a 1:1 complex between 1,4-bis(4'-pyridylethynyl)tetrafluorobenzene and Zn(NO₃)₂ forms zig-zag polymer chains held together by hydrogen bonds. unilag.edu.ng

Surface-Supported Langmuir-Blodgett Films

The Langmuir-Blodgett (LB) technique offers a sophisticated method for creating highly ordered, ultrathin films of organic molecules on solid substrates. This method involves the deposition of monomolecular layers from a liquid-gas interface onto a solid support, allowing for precise control over the film's thickness and molecular organization. researchgate.net In the context of this compound and its derivatives, this technique has been instrumental in exploring their potential in molecular electronics and photonics.

Research into pyridine-terminated oligo(phenylene-ethynylene) (OPE) derivatives, such as 1,4-bis(pyridin-4-ylethynyl)benzene (B3069700), provides significant insights into the film-forming capabilities of molecules structurally related to this compound. beilstein-journals.org Studies on these molecules demonstrate their ability to form stable and well-organized monolayers at the air-water interface. The characterization of these Langmuir films is typically conducted using surface pressure-area (π-A) isotherms and Brewster Angle Microscopy (BAM).

The π-A isotherms for compounds like 1,4-bis(pyridin-4-ylethynyl)benzene reveal the different phases of the monolayer as it is compressed on the water surface. beilstein-journals.org For instance, a gradual increase in surface pressure upon compression indicates the transition from a gaseous phase, where molecules are far apart, to a more condensed and ordered liquid or solid phase. beilstein-journals.org BAM imaging complements this data by providing a visual representation of the film's morphology at various stages of compression, confirming the formation of homogeneous monolayers. beilstein-journals.org

Once a stable monolayer is formed at the air-water interface, it can be transferred onto a solid substrate, such as mica or silicon, to create a Langmuir-Blodgett film. beilstein-journals.org The quality and homogeneity of the transferred film are crucial for its potential applications. Atomic Force Microscopy (AFM) is a key technique used to analyze the topography of these LB films. For 1,4-bis(pyridin-4-ylethynyl)benzene, AFM studies have shown that homogeneous films, free of significant defects, can be obtained at an optimal transfer surface pressure of 16 mN·m⁻¹. beilstein-journals.orgacs.org At this pressure, the films exhibit a low root mean squared (RMS) surface roughness of 0.098 nm. beilstein-journals.orgacs.org

The optical properties of these LB films are also of significant interest. UV-vis reflection spectroscopy of Langmuir films of amine-substituted OPEs has shown a blue shift in the reflection spectrum compared to their solution spectra, which is indicative of the formation of H-aggregates at the air-water interface. researchgate.netresearchgate.net This aggregation behavior can influence the electronic and photophysical properties of the final LB film.

The electrical characteristics of LB films made from pyridine-terminated OPEs have been investigated using techniques like Scanning Tunneling Microscopy (STM). beilstein-journals.org These studies have been crucial in understanding charge transport through single molecules and molecular monolayers. For metal-monolayer-metal junctions created with these films, the pyridyl end groups provide the contact points. beilstein-journals.org The resulting current-voltage (I-V) curves can be analyzed to determine the junction conductance. In the case of 1,4-bis(pyridin-4-ylethynyl)benzene LB films, a junction conductance of 5.17 × 10⁻⁵ G₀ has been reported, which is higher than that for OPE derivatives with other terminal groups like amines or thiols. beilstein-journals.orgnih.gov This suggests that the pyridine termination offers a favorable interface for charge transport.

| Compound | Technique | Key Finding | Value | Reference |

|---|---|---|---|---|

| 1,4-bis(pyridin-4-ylethynyl)benzene | π-A Isotherm & BAM | Formation of stable monolayers at the air-water interface | - | beilstein-journals.org |

| AFM | Optimal transfer surface pressure | 16 mN·m⁻¹ | beilstein-journals.orgacs.org | |

| RMS surface roughness at optimal pressure | 0.098 nm | beilstein-journals.orgacs.org | ||

| STM | Junction conductance | 5.17 × 10⁻⁵ G₀ | beilstein-journals.orgnih.gov | |

| Amine-substituted OPE | UV-vis Reflection Spectroscopy | Blue shift indicating H-aggregate formation | 20 nm | researchgate.netresearchgate.net |

Integration with Nanoparticles

The integration of this compound and its derivatives with nanoparticles, particularly gold and silver, is a burgeoning area of research in materials science. The unique properties of this compound, including its rigid, conjugated structure and the presence of the nitrogen atom in the pyridine ring, make it an excellent candidate for functionalizing nanoparticle surfaces and creating novel nanocomposite materials with tailored optical, electronic, and catalytic properties.

Gold nanoparticles (AuNPs) are frequently used as building blocks for nanomaterials due to their stability, ease of synthesis, and unique plasmonic properties. azonano.com The functionalization of AuNPs with organic molecules is a common strategy to control their assembly and to impart new functionalities. Molecules containing a phenylethynyl pyridine moiety, often with a thiol group for anchoring to the gold surface, have been synthesized for this purpose. acs.org

An exemplary study involves the use of S-(4-{[2,6-bipyrazol-1-yl)pyrid-4-yl]ethynyl}phenyl)thiolate (S-BPP), a molecule that shares the core phenylethynyl pyridine structure. acs.org In this research, AuNPs were functionalized with S-BPP molecules, which was achieved by adding a hot ethanolic solution of S-BPP to an ethanolic dispersion of citrate-stabilized AuNPs. acs.org The functionalization process is driven by the strong affinity of the thiol group for gold, leading to the formation of a self-assembled monolayer of S-BPP on the nanoparticle surface. acs.org